molecular formula C9H6Cl2O4 B1403779 2-(3,5-Dichlorophenyl)malonic acid CAS No. 1443412-41-6

2-(3,5-Dichlorophenyl)malonic acid

Cat. No. B1403779
M. Wt: 249.04 g/mol
InChI Key: YJNQGHZDKPTGLL-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)malonic Acid is an intermediate in the synthesis of Dicloromezotiaz, a commercial pest control agent . It has a molecular weight of 249.04 and a molecular formula of C9H6Cl2O4 .


Synthesis Analysis

A novel artificial synthetic pathway for malonic acid has been designed, in which oxaloacetate, an intermediate of the cytoplasmic reductive tricarboxylic acid (rTCA) pathway, is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase .


Molecular Structure Analysis

The molecular structure of 2-(3,5-Dichlorophenyl)malonic Acid consists of nine carbon atoms, six hydrogen atoms, two chlorine atoms, and four oxygen atoms .


Chemical Reactions Analysis

The malonic ester synthesis process involves five reactions: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid .


Physical And Chemical Properties Analysis

2-(3,5-Dichlorophenyl)malonic Acid is a white crystalline powder at room temperature. It’s soluble in water, ethanol, and diethyl ether. This compound decomposes into acetic acid and carbon dioxide when heated .

Scientific Research Applications

Polymer Applications

  • Polythiophene Derivatives : A study explored poly(2-thiophen-3-yl-malonic acid), a polythiophene derivative with malonic acid. This material, characterized using FTIR, NMR, and quantum mechanical calculations, showed potential in applications such as selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses due to its solubility in aqueous base solution and good thermal stability (Bertran et al., 2010).

  • Electrical and Thermal Properties : Another research on a similar polythiophene derivative, poly(2-thiophen-3-yl-malonic acid dimethyl ester), highlighted its chemical structure and properties. This material, soluble in polar solvents, displayed higher electrical conductivity than typical poly(3-alkylthiophene) derivatives and good thermal stability, indicating potential in semiconductor applications (Armelin et al., 2009).

Chemical Synthesis

  • Pyrimidine Betaines Synthesis : A study on pentachlorophenyl esters of malonic acid derivatives revealed their reaction with 2-aminopyridine and acid amidines under mild conditions, leading to the formation of “malonyl-α-aminopyridine” in different media. This demonstrates the utility of malonic acid derivatives in synthesizing complex organic compounds (Dvortsák et al., 1976).

  • Solid Phase Synthesis : Research on solid phase synthesis using resin-bound cyclic malonic acid ester for the production of benzothiazoles and thiophenes indicated high yields and purities. This method showcases the application of malonic acid derivatives in streamlined synthesis processes (Huang & Tang, 2003).

Environmental Applications

  • Herbicide Interaction : A study tested the effects of various herbicides on the incorporation of radioactivity from malonic acid into lipid, which can provide insights into the environmental interactions and impact of herbicides on plant metabolism (Mann & Pu, 1968).

  • Reactive Extraction of Malonic Acid : An experimental study on the recovery of malonic acid by reactive extraction investigated the effects of various factors and provided evidence for significant bond formation in extractant-diluent-acid complexation systems. This has implications for extracting malonic acid from fermentation broths or aqueous streams (Dhongde et al., 2019).

Safety And Hazards

Exposure to moist air or water should be avoided. Dust formation should also be avoided. It is recommended to avoid strong oxidizing agents and reducing agents. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and organic acids .

Future Directions

The study presents a novel biological pathway for producing malonic acid from renewable resources in the future . This could potentially open up new avenues for the production of 2-(3,5-Dichlorophenyl)malonic Acid.

properties

IUPAC Name

2-(3,5-dichlorophenyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O4/c10-5-1-4(2-6(11)3-5)7(8(12)13)9(14)15/h1-3,7H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNQGHZDKPTGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)malonic acid

Synthesis routes and methods

Procedure details

The crude 1,3-dimethyl 2-(3,5-dichlorophenyl)propanedioate form Step A was taken up in methanol (150 mL) and water (300 mL). To this mixture was added 50% aqueous sodium hydroxide (120 g, 1.5 mol) over 30 min at room temperature. The reaction mixture was stirred at room temperature for 18 hours and then cooled to 10° C. in an ice bath. The mixture was acidified with concentrated hydrochloric acid (135 mL of 37%) over 30 min while maintaining the temperature of the reaction mixture at less than 17° C. The reaction mixture was extracted with ethyl acetate (600 mL) and the organic phase was concentrated under vacuum to give a viscous oil. The crude oil was treated with dichloromethane (200 mL) and stirred till a thick slurry formed. The slurry was filtered and dried via suction filtration under a nitrogen blanket for 48 hours at room temperature to give a solid (76.0 g, 84% over 2 steps).
Name
1,3-dimethyl 2-(3,5-dichlorophenyl)propanedioate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
135 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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